コエンザイムQ9

概要

科学的研究の応用

Coenzyme Q9 has a wide range of applications in scientific research:

Biology: Studied for its role in cellular respiration and its impact on cell lifespan.

作用機序

コエンザイムQ9は、ミトコンドリアの電子伝達系における電子伝達体として機能します。NADHとコハク酸デヒドロゲナーゼからシトクロム系に電子を移動させ、ATPの生成を促進します。 さらに、this compoundは、脂質過酸化を防ぎ、細胞を酸化損傷から保護する抗酸化物質として作用します .

6. 類似化合物の比較

This compoundは、コエンザイムQ1、Q2、Q4、Q6、Q7、Q8、Q10を含むユビキノンのファミリーの一部です。これらの化合物間の主な違いは、側鎖中のイソプレニル単位の数です。

コエンザイムQ10: ヒトや他の哺乳類で最も多く見られる形態であり、10個のイソプレニル単位を含んでいます。

コエンザイムQ6、Q7、Q8: 酵母や細菌に見られ、イソプレニル単位の数が異なります

This compoundの独自性: this compoundは、げっ歯類におけるその普及率と、ミトコンドリアの電子伝達系における特定の役割においてユニークです。 その酸化還元特性と抗酸化能力は、研究および産業応用において貴重な化合物となっています .

生化学分析

Biochemical Properties

Coenzyme Q9 serves as an electron carrier in aerobic respiration . Its principal function is to act as an electron carrier between the NADH and succinate dehydrogenases and the cytochrome system . It interacts with several enzymes that catalyze consecutive reactions in the CoQ pathways of Saccharomyces cerevisiae and Escherichia coli .

Cellular Effects

Coenzyme Q9 plays a vital role in various cellular processes. It functions as an intracellular antioxidant, presumably by preventing both the initiation and propagation of lipid peroxidation . It also has a role in the generation of superoxide anions during mitochondrial respiration .

Molecular Mechanism

Coenzyme Q9 exerts its effects at the molecular level through its redox-active benzoquinone ring and a long polyisoprenyl tail that serves as a membrane anchor . It participates in the biosynthesis of coenzyme Q10, and mutations in the enzymes involved in this pathway can result in primary coenzyme Q10 deficiency .

Temporal Effects in Laboratory Settings

The effects of Coenzyme Q9 can change over time in laboratory settings. For instance, it has been shown to attenuate diabetes-induced decreases in antioxidant defense mechanisms

Metabolic Pathways

Coenzyme Q9 is involved in several metabolic pathways. It is synthesized through a complex process that involves multiple modifications of the precursor ring 4-hydroxybenzoic acid . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Coenzyme Q9 is differentially distributed in organs and tissues, which can be explained by local synthesis and transport from one biosynthetic organ and from the diet . It is a lipid-soluble component of cell membranes .

Subcellular Localization

Coenzyme Q9 is primarily located in the mitochondria, where it plays a crucial role in electron transport for aerobic cellular respiration . It may also be found in the cytosol .

準備方法

合成経路と反応条件: コエンザイムQ9の合成は、ベンゾキノン環の調製とイソプレノイド側鎖の付加から始まるいくつかの段階を伴います。このプロセスには一般的に以下が含まれます。

ベンゾキノン環の形成: これは、ヒドロキノン誘導体の酸化によって達成できます。

イソプレノイド側鎖の付加: イソプレノイド鎖は、メバロン酸経路を介して合成され、その後、一連の縮合反応によってベンゾキノン環に付加されます。

工業生産方法: this compoundの工業生産には、しばしば、遺伝子組み換え微生物を用いた微生物発酵が用いられます。 これらの微生物は、イソプレノイド前駆体を過剰生産するように設計されており、その後、化学的に修飾されてthis compoundが形成されます .

反応の種類:

酸化と還元: this compoundは、酸化型(ユビキノン)と還元型(ユビキノール)の間を交互に変化する酸化還元サイクルを受けます。

置換反応: this compoundは、特にキノン部分を伴う置換反応に関与できます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、分子状酸素と過酸化水素が含まれます。

還元剤: ユビキノンをユビキノールに変換するために、水素化ホウ素ナトリウムやアスコルビン酸などの還元剤が頻繁に使用されます。

主な生成物:

ユビキノール: 細胞内で抗酸化物質として作用する、this compoundの還元型.

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: 様々な生理学的および病理学的条件下でのユビキノンレベルを監視するために、分析手順における基準化合物として使用されます.

生物学: 細胞呼吸における役割と細胞寿命への影響について研究されています。

類似化合物との比較

Coenzyme Q9 is part of a family of ubiquinones, which include coenzyme Q1, Q2, Q4, Q6, Q7, Q8, and Q10. The primary difference among these compounds is the number of isoprenyl units in their side chains:

Coenzyme Q10: The most prevalent form in humans and other mammals, containing ten isoprenyl units.

Coenzyme Q6, Q7, Q8: Found in yeast and bacteria, with varying numbers of isoprenyl units

Uniqueness of Coenzyme Q9: Coenzyme Q9 is unique in its prevalence in rodents and its specific role in their mitochondrial electron transport chain. Its redox properties and antioxidant capabilities make it a valuable compound for research and industrial applications .

生物活性

Coenzyme Q9 (CoQ9), a member of the coenzyme Q family, plays a vital role in mitochondrial function and cellular energy production. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables, case studies, and research findings.

Overview of Coenzyme Q9

CoQ9 is a lipid-soluble compound that participates in the electron transport chain within mitochondria, facilitating ATP synthesis through oxidative phosphorylation. It exists in both oxidized (ubiquinone) and reduced (ubiquinol) forms, contributing to cellular antioxidant defenses by neutralizing reactive oxygen species (ROS) and regenerating other antioxidants such as vitamin E .

Electron Transport Chain Function

CoQ9 is integral to the mitochondrial electron transport chain, where it shuttles electrons between complexes I and II to complex III. This process generates a proton gradient across the inner mitochondrial membrane, which is essential for ATP production. The redox state of CoQ9 influences mitochondrial dynamics and ROS production, with implications for various pathophysiological conditions .

Antioxidant Activity

As an antioxidant, CoQ9 protects cellular components from oxidative damage. It can regenerate other antioxidants and directly scavenge free radicals. Studies have shown that exogenously added CoQ9 can protect liver cells from radical-induced injuries, highlighting its potential therapeutic applications .

Distribution in Tissues

Research indicates that CoQ9 is predominantly found in the brain and muscle tissues of certain animal models. For instance, it was detected in rat brain tissues but not in human cell lines or certain other species like chickens and rabbits . This distribution pattern suggests specific physiological roles in energy metabolism and neuroprotection.

Biosynthesis

CoQ9 is synthesized endogenously from small molecules within various tissues. A study demonstrated that rat tissues could biosynthesize CoQ9 from precursors, indicating that dietary intake may not be the sole source of this coenzyme .

Case Studies

Case Study 1: Mitochondrial Dysfunction

In patients with mitochondrial diseases, plasma levels of CoQ9 were found to correlate with mitochondrial function. Lower levels were associated with increased oxidative stress markers and impaired ATP production, suggesting that supplementation could potentially restore mitochondrial function .

Case Study 2: Neuroprotection

A study involving animal models of neurodegeneration showed that CoQ9 supplementation improved cognitive function and reduced oxidative damage in brain tissues. This underscores its potential role in neuroprotective strategies against diseases such as Alzheimer's .

Table 1: Comparison of Coenzyme Q9 and Coenzyme Q10

| Feature | Coenzyme Q9 | Coenzyme Q10 |

|---|---|---|

| Molecular Weight | 863.4 g/mol | 863.4 g/mol |

| Antioxidant Activity | Moderate | High |

| Tissue Distribution | Brain, Muscle | Widespread |

| Biosynthesis | Present in select tissues | Present in most tissues |

| Clinical Applications | Emerging research | Established (e.g., heart disease) |

Table 2: Effects of CoQ9 Supplementation on Cellular Health

特性

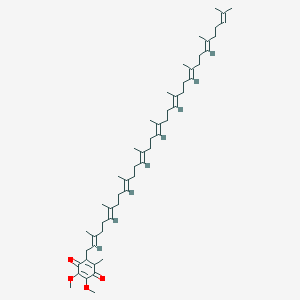

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGXJSBPSRROMU-WJNLUYJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H82O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317880 | |

| Record name | Ubiquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coenzyme Q9 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

303-97-9 | |

| Record name | Ubiquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme Q9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ubiquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coenzyme Q9 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。